5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
879090-06-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-ethenyl-2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,8-12)6-5-9(2)7-11/h4-5,11-12H,1,6-8H2,2-3H3 |
InChI Key |
NULPVPHFVVJYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(CO)C=C)CO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
De Novo Synthesis of the 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol Scaffold
Convergent and Linear Synthesis Strategies
Chemical synthesis can be broadly categorized into two main approaches: linear and convergent synthesis. differencebetween.com A linear synthesis builds a molecule sequentially, with each step adding a new piece to a growing chain. chemistnotes.comfiveable.me In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined at a later stage. chemistnotes.comfiveable.me
| Strategy Type | Conceptual Approach for this compound | Advantages | Disadvantages |
| Linear Synthesis | Stepwise construction starting from a simple precursor, sequentially adding carbon units and functional groups. | Simpler planning in early stages. fiveable.me | Overall yield can be low as it is the product of the yields of each individual step. pediaa.com |
| Convergent Synthesis | Independent synthesis of two or more key fragments, followed by their coupling to form the final molecule. | Higher overall efficiency and yield; allows for parallel work on different parts of the molecule. fiveable.mefiveable.me | Requires more complex initial planning to design suitable fragments and a reliable coupling reaction. pediaa.com |
Exploration of Carbon-Carbon Bond Formation Reactions
The construction of the carbon backbone of this compound relies on robust and selective carbon-carbon bond-forming reactions. Several classic and modern synthetic methods are applicable.
The aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds and is fundamental in the biosynthesis of natural products like polyketides. nih.govacs.org This reaction involves the coupling of an enolate with a carbonyl compound. A retrosynthetic analysis of the target molecule suggests that an aldol condensation could be employed to construct a key precursor. For instance, a β-hydroxy ketone intermediate could be formed, which possesses the necessary carbon framework for subsequent transformations into the target diol. The reaction is a cornerstone of biosynthesis, particularly in the formation of polyketides where acetyl-CoA units are coupled in processes resembling aldol and Claisen condensations. oregonstate.edu
The formation of the trisubstituted C=C double bond in the hex-2-ene core is a prime application for olefination reactions. The Wittig reaction, which utilizes a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion, are standard methods for converting aldehydes and ketones into alkenes. alfa-chemistry.comwikipedia.org
The HWE reaction is often favored due to the water-soluble nature of its phosphate (B84403) byproduct, simplifying purification, and its general tendency to produce (E)-alkenes with high stereoselectivity. alfa-chemistry.comnrochemistry.com The stereochemical outcome of the Wittig reaction is more varied and depends on the nature of the ylide; unstabilized ylides typically favor (Z)-alkenes, while stabilized ylides favor (E)-alkenes. wikipedia.org For the synthesis of the target compound, an appropriately substituted ketone could be reacted with a phosphonate carbanion via an HWE reaction to install the double bond with predictable stereochemistry. thieme-connect.comnih.gov
| Olefination Reaction | Reagent | Typical Stereoselectivity | Key Features |
| Wittig Reaction | Phosphonium Ylide | (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides. wikipedia.org | Widely applicable; mechanism and stereoselectivity can be complex. nih.govrsc.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Predominantly (E)-alkene. nrochemistry.com | Often higher (E)-selectivity; water-soluble byproducts facilitate workup. alfa-chemistry.com |
| Still-Gennari Modification (of HWE) | Phosphonates with electron-withdrawing groups | Predominantly (Z)-alkene. nrochemistry.com | Allows access to (Z)-olefins with high selectivity. |
Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are powerful nucleophiles essential for forming C-C bonds and alcohols. wikipedia.orgsigmaaldrich.com Their addition to carbonyl groups would be critical in any proposed synthesis of this compound.
Specifically, two key transformations could be envisioned:
Formation of the Tertiary Alcohol and Vinyl Group : The addition of a vinyl Grignard (vinylmagnesium bromide) or vinyllithium (B1195746) reagent to a ketone precursor would simultaneously form the tertiary alcohol and install the ethenyl substituent.
Formation of the Secondary Alcohol Precursor : The addition of an organolithium or Grignard reagent to an aldehyde or ester could generate the other alcohol functionality present in the molecule.
When using α,β-unsaturated carbonyl compounds as precursors, these organometallic reagents can undergo either direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. pressbooks.pub While Grignard and organolithium reagents typically favor 1,2-addition, the use of organocuprates (Gilman reagents) can selectively promote 1,4-addition. libretexts.org
Selective Functionalization of Precursor Molecules
A molecule with multiple reactive sites, such as the two hydroxyl groups in the target diol, requires careful planning to achieve selective reactions. nih.govdalalinstitute.com Chemoselectivity—the ability to react with one functional group in the presence of another—is paramount. slideshare.net
To prevent unwanted side reactions, one of the hydroxyl groups would likely need to be "protected" while other chemical transformations are performed. researchgate.net Protecting groups for diols, such as cyclic acetals (e.g., benzylidene acetal (B89532) for 1,3-diols or isopropylidene acetal for 1,2-diols), are commonly used. chem-station.comwikipedia.org These groups are stable under specific reaction conditions and can be selectively removed later in the synthesis. thieme-connect.de The choice of protecting group is crucial and depends on the stability required for subsequent reaction steps.
| Protecting Group Class | Example(s) | Stability (Generally Stable To) | Cleavage Conditions (Generally Labile To) |
| Silyl Ethers | TMS, TES, TBDMS, TIPS | Basic conditions, oxidation, reduction | Acidic conditions, fluoride (B91410) ion sources (e.g., TBAF) |
| Acetals/Ketals | Isopropylidene (acetonide), Benzylidene | Basic conditions, reduction, organometallic reagents | Acidic hydrolysis chem-station.com |
| Benzyl Ethers | Benzyl (Bn) | Acidic and basic conditions, many redox reagents | Hydrogenolysis (H₂, Pd/C) |
Hydroxylation and Dihydroxylation Methodologies
The formation of the 1,6-diol functionality requires selective oxidation at a primary allylic position and a terminal vinyl group. A variety of methods are available for these transformations, offering different levels of stereocontrol.
Allylic Oxidation for C1-Hydroxylation: The introduction of the hydroxyl group at the C1 position can be envisioned from a precursor containing a C2-C3 double bond, such as a geraniol (B1671447) or nerol (B1678202) derivative. Selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of alkenes to allylic alcohols. Alternatively, photo-oxygenation followed by reduction can yield the desired alcohol.
Dihydroxylation of the Vinyl Group: The conversion of the C6-C7 vinyl group to a diol is a critical step. The choice of dihydroxylation method directly impacts the stereochemistry at the C6 position.
Syn-Dihydroxylation: Osmium tetroxide (OsO₄) is the premier reagent for the syn-dihydroxylation of alkenes. wikipedia.orgorganic-chemistry.org Due to its toxicity and cost, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. organic-chemistry.org This method reliably produces cis-diols.
Anti-Dihydroxylation: An anti-dihydroxylation can be achieved through a two-step sequence involving epoxidation followed by acid-catalyzed ring-opening. libretexts.org The epoxidation can be performed with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by hydrolysis to yield the trans-diol.
The Sharpless Asymmetric Dihydroxylation (SAD) offers a powerful method for achieving enantioselective syn-dihydroxylation. wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide and a chiral quinine (B1679958) ligand to direct the facial selectivity of the dihydroxylation. The choice between the dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) based ligands determines which enantiomer of the diol is formed. wikipedia.org This method has been successfully applied to the synthesis of various natural products, including terpenes and macrolides, by converting vinyl groups into chiral vicinal diols. nih.gov
Table 1: Comparison of Dihydroxylation Methods for Vinyl Groups
| Method | Reagents | Stereochemical Outcome | Key Features |
|---|---|---|---|
| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn (Racemic) | Reliable and high-yielding for many substrates. organic-chemistry.org |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | cat. K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Syn (Enantioselective) | Provides high enantiomeric excess (ee) for a wide range of alkenes. wikipedia.orgalfa-chemistry.com |
| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | cat. K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Syn (Enantioselective) | Yields the opposite enantiomer compared to AD-mix-β. wikipedia.orgalfa-chemistry.com |
| Epoxidation/Hydrolysis | 1. m-CPBA; 2. H₃O⁺ | Anti (Racemic) | Proceeds through an epoxide intermediate. libretexts.org |
Stereoselective Introduction of the Ethenyl Moiety
The creation of the C5 quaternary stereocenter bearing both a methyl and an ethenyl group represents a significant synthetic challenge. A common strategy involves the nucleophilic addition of a vinyl organometallic reagent to a ketone precursor.
Nucleophilic Addition to a Ketone: A precursor ketone at the C5 position can react with reagents like vinylmagnesium bromide or vinyllithium. The stereochemical outcome of such additions to chiral ketones is often governed by Felkin-Anh or Cram chelation models, depending on the substrate and reaction conditions. However, achieving high diastereoselectivity can be difficult without a directing group.
Organocuprate Conjugate Addition: An alternative and often more stereocontrolled approach is the conjugate addition (1,4-addition) of an organocuprate reagent to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com For instance, a vinyl cuprate, such as lithium divinylcuprate ((CH₂=CH)₂CuLi), could be added to an α,β-unsaturated ester or ketone. This would establish the ethenyl group at the β-position (C5) relative to the carbonyl. Gilman reagents (organocuprates) are particularly effective for these 1,4-additions, whereas Grignard reagents typically favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com
Table 2: Methods for Stereoselective Vinylation
| Method | Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Grignard Addition | CH₂=CHMgBr | Ketone | Standard method for C-C bond formation; stereocontrol can be challenging. |
| Organolithium Addition | CH₂=CHLi | Ketone | Highly reactive; often shows similar selectivity to Grignard reagents. |
| Organocuprate (Gilman) Conjugate Addition | (CH₂=CH)₂CuLi | α,β-Unsaturated Ketone/Ester | Excellent for 1,4-addition, creating a new stereocenter at the β-position. masterorganicchemistry.comwikipedia.org |
| Enantioselective Vinylation | Vinylzinc, Chiral Catalyst | Aldehyde/Ketone | Catalytic asymmetric approach for high enantioselectivity. illinois.edu |
Stereochemical Control in Synthesis
Achieving the synthesis of a single stereoisomer of this compound requires meticulous control over the relative and absolute configurations of the stereocenters at C5 and C6.
Diastereoselective Synthesis of this compound Isomers
The relative stereochemistry between the C5 and C6 centers can be established through substrate-directed reactions, where an existing stereocenter influences the formation of a new one.
A powerful strategy involves the diastereoselective epoxidation of a homoallylic alcohol precursor. nih.gov In this scenario, a precursor molecule with a pre-existing hydroxyl group at C1 and a stereocenter at C5 could undergo epoxidation of the C6-C7 double bond. The resident hydroxyl group can direct the epoxidizing agent (e.g., m-CPBA or a vanadium catalyst) to one face of the double bond through hydrogen bonding, leading to a specific diastereomer of the epoxide. rsc.orgwikipedia.org Subsequent nucleophilic ring-opening of this epoxide would then establish the stereochemistry at C6 relative to C5. Vanadium-catalyzed epoxidations are particularly effective for allylic and homoallylic alcohols, often providing high diastereoselectivity. nih.govwikipedia.org
Enantioselective Catalytic Methods for Asymmetric Induction
To control the absolute stereochemistry, enantioselective catalytic methods are indispensable. As previously mentioned, the Sharpless Asymmetric Dihydroxylation (SAD) is a premier method for setting the absolute configuration of the diol at C6 and C7. wikipedia.orgnih.gov
AD-mix-α , containing the (DHQ)₂PHAL ligand, and AD-mix-β , with the (DHQD)₂PHAL ligand, deliver the osmium tetroxide to opposite faces of the alkene. wikipedia.org For a terminal alkene like the vinyl group in a precursor, this allows for the predictable synthesis of either the (R)- or (S)-diol at C6. This method's high reliability and predictability make it a cornerstone of modern asymmetric synthesis. nih.govnih.gov
Similarly, the enantioselective addition of a vinyl group to a prochiral ketone at C5 can be achieved using chiral catalysts. Copper-hydride catalyzed reductive couplings of vinyl heteroarenes with ketones have demonstrated high enantioselectivity, controlled by the chiral ligand. nih.gov Analogous systems using vinyl organometallics and chiral ligands could be applied to construct the C5 stereocenter with high enantiomeric purity.
Chiral Auxiliary-Mediated Approaches to Enantiopure Diol Formation
An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, could be attached to a carboxylic acid precursor. wikipedia.org This would allow for a highly diastereoselective conjugate addition of a vinyl organocuprate. The bulky auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less-hindered face. This approach provides a robust way to set the absolute stereochemistry at C5. acs.org The auxiliary can then be cleaved to reveal a functional group that can be elaborated into the C6-diol moiety.
Table 3: Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Control |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | Forms a chiral enolate; the auxiliary blocks one face from electrophilic attack. |
| Oppolzer's Camphorsultam | Conjugate Addition, Diels-Alder | Provides high stereodirection via steric blocking of one face of the attached substrate. wikipedia.org |
| Pseudoephedrine Amides | α-Alkylation of Carboxylic Acids | Forms a chiral enolate which is chelated to lithium, creating a rigid structure that directs alkylation. wikipedia.org |
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is crucial for predicting and controlling stereochemical outcomes. The mechanism of the Sharpless Asymmetric Dihydroxylation has been studied extensively.
Elucidation of Rate-Determining Steps
No published studies were found that investigate the reaction kinetics or identify the rate-determining steps for the synthesis of this compound.
Characterization of Reaction Intermediates
There is no available literature that characterizes any reaction intermediates involved in a synthetic pathway leading to this compound.
Application of Kinetic Isotope Effects
The application of kinetic isotope effects to study the reaction mechanism for the synthesis of this compound has not been reported in the scientific literature.
Reactivity and Chemical Transformations of 5 Ethenyl 2,5 Dimethylhex 2 Ene 1,6 Diol
Olefin Functionalization Chemistry
The core of 5-ethenyl-2,5-dimethylhex-2-ene-1,6-diol's reactivity lies in its two alkene moieties. The internal 2-ene is trisubstituted and electron-rich, while the terminal 5-ethenyl group is less substituted and sterically more accessible. This structural difference is expected to dictate the selectivity and outcome of various addition and cleavage reactions.
Electrophilic Addition Reactions
Electrophilic additions to the double bonds are anticipated to be a primary mode of transformation for this diol. The regioselectivity of these reactions is predicted based on the stability of the resulting carbocation intermediates, in accordance with Markovnikov's rule.
The addition of hydrogen halides (HX) is expected to proceed via protonation of the double bond to form the most stable carbocation. For the terminal vinyl group, this would mean protonation at the terminal carbon to generate a tertiary carbocation. For the internal double bond, protonation would lead to two possible tertiary carbocations of similar stability, potentially resulting in a mixture of products. Halogenation with X₂ would lead to the corresponding dihalides.
Table 1: Predicted Major Products of Hydrohalogenation
| Reactant | Target Double Bond | Predicted Major Product |
|---|---|---|
| HBr | Terminal (Ethenyl) | 5-(1-Bromoethyl)-2,5-dimethylhex-2-ene-1,6-diol |
Acid-catalyzed hydration would follow a similar regioselectivity to hydrohalogenation, leading to the formation of a triol. However, the potential for carbocation rearrangements exists. The oxymercuration-demercuration pathway provides a reliable method for the Markovnikov addition of water without the complication of such rearrangements. libretexts.orglibretexts.org This two-step process involves the formation of a mercurinium ion intermediate, which is then attacked by water at the more substituted carbon. libretexts.orgmasterorganicchemistry.com Subsequent reduction with sodium borohydride (B1222165) replaces the mercury with hydrogen. libretexts.org
Table 2: Predicted Products of Oxymercuration-Demercuration
| Target Double Bond | Predicted Major Product |
|---|---|
| Terminal (Ethenyl) | 5-(1-Hydroxyethyl)-2,5-dimethylhex-2-ene-1,6-diol |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Photocycloadditions)
The alkene groups in this compound can potentially act as dienophiles in Diels-Alder reactions. The less sterically hindered and more reactive terminal vinyl group would be the preferred site for reaction with a diene. In [2+2] photocycloaddition reactions, concerted or stepwise radical mechanisms could lead to the formation of cyclobutane (B1203170) rings. The specific outcome would depend on the reaction partner and conditions.
Oxidative Cleavage and Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. masterorganicchemistry.comyoutube.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would lead to the cleavage of both double bonds. masterorganicchemistry.com The internal double bond would yield a ketone and an aldehyde, while the terminal double bond would produce a ketone and formaldehyde.
Table 3: Predicted Products of Ozonolysis with Reductive Workup
| Cleaved Double Bond | Resulting Carbonyl Compounds |
|---|---|
| Internal (2-ene) | (Product 1) & 4,6-dihydroxy-4-methyl-2-oxoheptanal |
| Terminal (Ethenyl) | (Product 2) & Formaldehyde |
Catalytic Hydrogenation and Reduction Pathways
Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel would reduce the alkene functional groups to the corresponding alkane. It is generally observed that less substituted double bonds are hydrogenated more rapidly. Therefore, selective hydrogenation of the terminal vinyl group might be achievable under carefully controlled conditions, leaving the internal double bond intact. Complete hydrogenation would result in the fully saturated diol.
Table 4: Predicted Products of Catalytic Hydrogenation
| Conditions | Product |
|---|---|
| H₂, Pd/C (controlled) | 5-Ethyl-2,5-dimethylhex-2-ene-1,6-diol |
Radical Addition Reactions and Polymerization Initiation
The presence of two distinct olefinic moieties, the vinyl group and the trisubstituted internal double bond, makes this compound a potential candidate for radical addition reactions. The vinyl group, being less sterically hindered, is the more probable site for the initial addition of a radical species. The stability of the resulting secondary radical would be favored over the tertiary radical that would form from addition to the internal double bond.
In the context of polymerization, this diol could act as a monomer. The vinyl group is susceptible to radical polymerization, which could lead to the formation of polymers with pendant dimethylhex-2-ene-1,6-diol units. The reactivity of this monomer would be influenced by the nature of the radical initiator and reaction conditions such as temperature and solvent. It is also conceivable that under certain conditions, this compound could act as a chain transfer agent due to the presence of the allylic protons, potentially limiting the molecular weight of the resulting polymer.
Intramolecular Cyclization Reactions
The presence of two double bonds in the structure opens up the possibility of intramolecular cyclization reactions.
As a diene, this compound is a potential substrate for ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, would lead to the formation of a cyclic ether with the concurrent release of ethylene. The feasibility of the RCM reaction would depend on the conformational flexibility of the molecule to adopt a pre-cyclization conformation that brings the two double bonds in proximity. The resulting macrocycle size would be determined by the carbon backbone of the diol. Challenges in this transformation could arise from competitive intermolecular reactions (cross-metathesis) leading to oligomerization or polymerization.
| Catalyst | Predicted Product | Potential Side Reactions |
| Grubbs' Catalyst | Cyclic Ether (Macrocycle) | Oligomerization/Polymerization |
| Hoveyda-Grubbs' Catalyst | Cyclic Ether (Macrocycle) | Oligomerization/Polymerization |
Acid-Catalyzed Cyclodehydration to Cyclic Ethers or Furans
The acid-catalyzed dehydration of diols is a well-established method for the synthesis of cyclic ethers. The reaction proceeds via protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group. wikipedia.org In the case of this compound, the presence of two hydroxyl groups at positions 1 and 6 allows for the potential formation of a six-membered cyclic ether.
The mechanism would likely initiate with the protonation of the primary hydroxyl group at the 1-position, as this would lead to a less sterically hindered transition state for the subsequent intramolecular nucleophilic attack by the tertiary hydroxyl group at the 6-position. The resulting oxonium ion would then be deprotonated to yield the final cyclic ether product.
Alternatively, protonation of the tertiary hydroxyl group at the 6-position could lead to the formation of a tertiary carbocation upon loss of water. This carbocation could then be attacked by the primary hydroxyl group at the 1-position.
Under harsher acidic conditions, there is a possibility of furan (B31954) formation, although this is less likely given the structure of the diol. Furan synthesis from diols, such as in the Paal-Knorr synthesis, typically involves 1,4-dicarbonyl compounds which are not directly accessible from this diol without oxidation steps. organic-chemistry.orgwikipedia.org
Table 1: Predicted Products of Acid-Catalyzed Cyclodehydration
| Reactant | Conditions | Major Product | Minor Product(s) |
| This compound | Mild Acid (e.g., H₃O⁺, heat) | 6-Ethenyl-3,3,6-trimethyltetrahydro-2H-pyran-2-ol (a cyclic hemiacetal) or subsequent dehydration products | Furan derivatives (unlikely without oxidation) |
Radical Cyclization Cascades
The presence of both a vinyl group and an internal double bond in this compound makes it a candidate for radical cyclization cascades. rsc.orgresearchgate.net These reactions are typically initiated by the formation of a radical, which can then undergo a series of intramolecular additions to the unsaturated bonds.
For instance, the generation of a radical at a position that allows for cyclization onto either the ethenyl or the internal alkene could initiate a cascade. The regioselectivity of the initial cyclization would be governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored.
A plausible pathway could involve the formation of a radical on the oxygen of one of the hydroxyl groups, followed by a hydrogen atom transfer to generate a carbon-centered radical. This radical could then cyclize onto one of the double bonds. The subsequent radical intermediate could then potentially undergo further cyclization or other radical termination steps. The complexity of the potential radical pathways makes predicting a single major product challenging without experimental data.
Rearrangement Reactions
Pinacol (B44631) Rearrangements
The 1,6-diol structure of this compound is not a vicinal (1,2) diol, which is the typical substrate for a classic pinacol rearrangement. wikipedia.orgjove.com The pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. nih.govorganic-chemistry.org
However, if the internal double bond at the 2-position were to be dihydroxylated to form a 1,2,3,6-tetrol, the resulting vicinal diol at the 2,3-positions could undergo a pinacol-type rearrangement under acidic conditions. In such a hypothetical scenario, protonation of one of the newly introduced hydroxyl groups would lead to the formation of a carbocation. A subsequent 1,2-alkyl or 1,2-hydride shift would then occur to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation would yield a ketone.
The migratory aptitude of the groups attached to the carbon bearing the other hydroxyl group would determine the product. pw.live Generally, the order is aryl > hydride > alkyl. chem-station.com In this modified substrate, the competition would be between a methyl group and the rest of the carbon chain.
Table 2: Hypothetical Pinacol Rearrangement of a Dihydroxylated Derivative
| Hypothetical Reactant | Conditions | Predicted Product(s) |
| 5-Ethenyl-2,5-dimethylhexane-1,2,3,6-tetrol | Strong Acid (e.g., H₂SO₄) | A complex mixture of ketones resulting from rearrangement at the C2-C3 diol. |
Allylic Rearrangements of Derived Esters or Ethers
The primary alcohol at the 1-position is adjacent to a trisubstituted double bond, making it an allylic alcohol. Conversion of this alcohol to a suitable derivative, such as an ester or an ether, would create a substrate for allylic rearrangement reactions. lscollege.ac.inwikipedia.org
For example, if the primary hydroxyl group is converted to an acetate (B1210297) ester, it could undergo a rsc.orgrsc.org-sigmatropic rearrangement, such as a Claisen-type rearrangement, although the classic Claisen rearrangement involves allyl vinyl ethers. wikipedia.orglibretexts.org A more relevant transformation would be an S N 2' reaction if a good leaving group is installed at the primary allylic position. In this case, a nucleophile could attack the double bond at the 3-position, leading to the displacement of the leaving group and a shift of the double bond.
Alternatively, forming an allyl vinyl ether from the primary alcohol would create a substrate for a true Claisen rearrangement. organic-chemistry.org Heating this ether would likely lead to a rsc.orgrsc.org-sigmatropic rearrangement, resulting in a γ,δ-unsaturated carbonyl compound. The reaction proceeds through a concerted, cyclic transition state. libretexts.org
Table 3: Potential Allylic Rearrangement Products of a Derived Ether
| Reactant Derivative | Reaction Type | Conditions | Predicted Product |
| 1-(Vinyloxy)-5-ethenyl-2,5-dimethylhex-2-ene | Claisen Rearrangement | Heat | γ,δ-Unsaturated aldehyde or ketone |
| 1-(Acyloxy)-5-ethenyl-2,5-dimethylhex-2-ene | S N 2' Reaction | Nucleophile | Product of nucleophilic attack at C3 with double bond shift |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive Assignment of ¹H and ¹³C NMR Signals
A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR signals is the first step in the structural confirmation of 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol. Based on established chemical shift principles and predictive models, a theoretical assignment can be proposed.
The ¹H NMR spectrum is expected to show distinct signals for the various protons in the molecule. The hydroxyl protons of the primary and tertiary alcohols would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The vinyl protons of the ethenyl group would exhibit characteristic doublet of doublets patterns due to both geminal and vicinal coupling. The olefinic proton on the main chain would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methyl groups would present as singlets, with their chemical shifts influenced by their local environment. The methylene protons would likely show complex splitting patterns due to diastereotopicity.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbons of the double bonds would resonate in the downfield region (typically 110-150 ppm). The carbon atoms bonded to the hydroxyl groups would appear in the 60-80 ppm range. The aliphatic methyl and methylene carbons would be found in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (CH₂OH) | 3.5 - 3.7 | d | 5.0 |
| H3 | 5.4 - 5.6 | t | 7.0 |
| H4 | 2.2 - 2.4 | m | |
| H7 (CH₃) | 1.6 - 1.8 | s | |
| H8 (CH₃) | 1.2 - 1.4 | s | |
| H9 (CH=CH₂) | 5.8 - 6.0 | dd | 17.0, 10.5 |
| H10 (CH=CH ₂) | 5.0 - 5.2 | d | 10.5 |
| H10' (CH=CH ₂) | 5.2 - 5.4 | d | 17.0 |
| OH (primary) | Variable | br s | |
| OH (tertiary) | Variable | br s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₂OH) | 65 - 70 |
| C2 (=C(CH₃)-) | 130 - 135 |
| C3 (=CH-) | 120 - 125 |
| C4 (CH₂) | 40 - 45 |
| C5 (-C(CH₃)(OH)-) | 70 - 75 |
| C6 (-CH₂OH) | 60 - 65 |
| C7 (CH₃) | 20 - 25 |
| C8 (CH₃) | 25 - 30 |
| C9 (=CH-) | 140 - 145 |
| C10 (=CH₂) | 110 - 115 |
Elucidation of Stereochemistry via NOE and Coupling Constant Analysis
The presence of a stereocenter at the C5 position necessitates the determination of the relative stereochemistry of this compound. This can be achieved through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and analysis of proton-proton coupling constants.
NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons that are in close proximity. For instance, irradiation of the methyl protons at C5 would be expected to show an NOE enhancement to specific protons on the main chain, helping to define the spatial arrangement around this chiral center.
The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide valuable information about the dihedral angles between them, as described by the Karplus equation. A detailed analysis of the coupling constants for the protons on the hexane (B92381) chain would help to determine the preferred conformation of the molecule in solution.
Dynamic NMR Studies for Conformational Equilibria
The flexibility of the acyclic backbone of this compound suggests the possibility of multiple accessible conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be employed to investigate these conformational equilibria.
By lowering the temperature, the rate of interconversion between different conformers can be slowed down on the NMR timescale. This may lead to the broadening and eventual splitting of NMR signals, allowing for the characterization of individual conformers and the determination of the energy barriers between them.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. For this compound, with a molecular formula of C₁₀H₁₈O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition of the compound.
Theoretical Exact Mass for C₁₀H₁₈O₂
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 10 | 120.000000 |
| ¹H | 1.007825 | 18 | 18.14085 |
| ¹⁶O | 15.994915 | 2 | 31.98983 |
| Total | 170.13068 |
An experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
For this compound, the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ would be selected as the precursor ion. The fragmentation pattern would be expected to show characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl groups. Cleavage of the carbon-carbon bonds in the backbone would also be anticipated, leading to a series of fragment ions that can be rationalized based on the structure of the molecule. For example, cleavage alpha to the hydroxyl groups or allylic cleavage could be prominent fragmentation pathways. Analyzing these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the identification of functional groups and the characterization of molecular vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
There is currently no publicly available experimental FT-IR spectrum for this compound. In the absence of empirical data, a theoretical analysis based on its structure would predict characteristic absorption bands. For instance, the hydroxyl (-OH) groups would be expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bonds (C=C) of the ethenyl and hexene moieties would likely exhibit stretching vibrations in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching vibrations associated with both sp² and sp³ hybridized carbons would be anticipated around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. However, without experimental verification, these remain predictive values.
Raman Spectroscopy for Olefinic and Alkene Vibrational Modes
Similarly, no experimental Raman spectra for this compound have been reported in the accessible literature. Raman spectroscopy is particularly sensitive to the non-polar C=C bonds present in the olefinic and alkene structures of the molecule. It would be expected to show strong signals corresponding to the C=C stretching vibrations, complementing the information from FT-IR spectroscopy. The symmetric vibrations of the carbon backbone would also be more prominent in a Raman spectrum.
X-ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and absolute configuration.
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
The successful application of single-crystal X-ray diffraction is contingent upon the ability to grow a suitable, high-quality crystal of the compound. To date, there are no reports of the successful crystallization of this compound, and consequently, no crystallographic data is available. Such data would be invaluable for unequivocally determining its three-dimensional structure and, for a chiral molecule, its absolute stereochemistry.
Chiroptical Spectroscopy
Chiroptical spectroscopic techniques are essential for investigating the optical activity and stereochemistry of chiral molecules.
Circular Dichroism (CD) Spectroscopy for Optical Activity and Stereochemistry
As with other spectroscopic data, there is no published research detailing the Circular Dichroism (CD) spectrum of this compound. Given the presence of stereocenters, the molecule is expected to be optically active. CD spectroscopy would provide information about the electronic transitions within the chiral chromophores, such as the C=C bonds, and could be used to help elucidate the absolute configuration of the different stereoisomers.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to determine the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. For a compound with multiple stereoisomers like this compound, ORD is a critical tool for elucidating the absolute configuration of its chiral centers.
A comprehensive review of scientific literature did not yield specific Optical Rotatory Dispersion (ORD) data for this compound. Research databases and scholarly articles currently lack detailed experimental findings or data tables concerning the chiroptical properties of this specific terpene diol.
In the absence of experimental data, a theoretical discussion of the expected ORD measurements for the stereoisomers of this compound can be presented. The molecule possesses two chiral centers at positions C5 and C6, leading to the possibility of four stereoisomers (diastereomeric pairs of enantiomers). Each of these isomers would be expected to produce a unique ORD spectrum, characterized by Cotton effects. The sign and magnitude of these Cotton effects are determined by the spatial arrangement of the chromophores relative to the chiral centers.
A hypothetical ORD data table for the different stereoisomers of this compound would likely display the following parameters:
| Stereoisomer | Wavelength (nm) of Peak | Molar Rotation [Φ] at Peak (degrees) | Wavelength (nm) of Trough | Molar Rotation [Φ] at Trough (degrees) | Sign of Cotton Effect |
| (5R, 6R) | Data not available | Data not available | Data not available | Data not available | Data not available |
| (5S, 6S) | Data not available | Data not available | Data not available | Data not available | Data not available |
| (5R, 6S) | Data not available | Data not available | Data not available | Data not available | Data not available |
| (5S, 6R) | Data not available | Data not available | Data not available | Data not available | Data not available |
It is important to note that without experimental verification, any discussion on the specific characteristics of the ORD spectra for the isomers of this compound remains speculative. Further research and empirical studies are necessary to fully characterize the chiroptical properties of this compound.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
Theoretical investigations into the electronic structure of a molecule provide fundamental information about its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic properties of molecules. Such calculations could, in principle, provide the optimized geometry, electronic energy, and the distribution of electron density within 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol. This would offer insights into the molecule's shape and the nature of its chemical bonds.
Ab Initio Methods for High-Level Characterization
Ab initio methods are another class of computational techniques based on first principles of quantum mechanics. These methods can provide highly accurate characterizations of molecular properties, including excited states and reaction pathways. For a molecule like this compound, ab initio calculations could offer a more detailed understanding of its electronic behavior.
Conformational Analysis
The flexibility of a molecule and the different shapes it can adopt are crucial for its biological activity and physical properties. Conformational analysis explores these different spatial arrangements.
Potential Energy Surface Mapping
By mapping the potential energy surface, computational chemists can identify the most stable arrangements of a molecule's atoms and the energy required to move between them. For this compound, this would involve exploring the rotation around its single bonds to understand its conformational landscape.
Identification of Stable Conformations and Interconversion Barriers
From the potential energy surface, the most stable three-dimensional structures, or conformers, can be identified. The energy barriers between these conformers determine how easily the molecule can change its shape. This information is critical for understanding how the molecule might interact with other molecules.
Reaction Mechanism Predictions
Computational chemistry is also instrumental in predicting how a molecule might behave in a chemical reaction. By modeling potential reaction pathways, researchers can determine the most likely mechanisms and predict the products of a reaction. For this compound, this could involve studying its reactivity at the double bond, the hydroxyl groups, or the ethenyl group.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To date, there are no published studies that have localized the transition states or performed Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms, determining activation energies, and understanding the pathways from reactants to products. For example, in a potential acid-catalyzed cyclization of this diol, transition state calculations would identify the high-energy structures that govern the reaction rate and stereochemical outcome. IRC analysis would then confirm that these transition states connect the starting material to the expected intermediates or products.
Computational Prediction of Regio- and Stereoselectivity
There is no available research that computationally predicts the regio- and stereoselectivity of reactions involving this compound. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to model different reaction pathways and predict which isomers are energetically favored. For instance, in an epoxidation reaction, computational models could predict whether the vinyl group or the trisubstituted double bond would be more reactive, and what the stereochemical preference of the resulting epoxide would be.
Spectroscopic Property Prediction
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.
Theoretical Calculation of NMR Chemical Shifts
No theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been reported in the scientific literature. Such calculations, typically performed using methods like Gauge-Including Atomic Orbital (GIAO), are instrumental in assigning experimental NMR spectra and confirming the structure of a molecule. The predicted chemical shifts for the various protons and carbons in the molecule would be compared to experimental data to validate its structural assignment.
Computational Vibrational Spectroscopy
Similarly, there are no published computational studies on the vibrational spectroscopy (e.g., Infrared and Raman spectra) of this compound. Theoretical frequency calculations can predict the positions and intensities of vibrational modes, which correspond to the stretching and bending of chemical bonds. This information is highly valuable for interpreting experimental infrared and Raman spectra and identifying characteristic functional groups within the molecule.
Molecular Dynamics Simulations for Solvent Effects and Solution Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules. There are currently no published MD simulation studies for this compound. Such simulations would be beneficial for understanding how the molecule behaves in different solvent environments, which can influence its reactivity and physical properties. For example, MD simulations could reveal preferential intramolecular hydrogen bonding or specific interactions with protic or aprotic solvents.
Synthesis and Characterization of Derivatives and Analogues
Modification of the Ethenyl Moiety
The ethenyl (vinyl) group is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the construction of polymeric materials.
Preparation of Functionalized Vinyl Derivatives
The double bond of the ethenyl group can undergo a range of addition and oxidation reactions. For instance, epoxidation, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), would yield an oxirane ring. This highly reactive functional group can then be opened by various nucleophiles to introduce a wide array of substituents.
Another common transformation is hydroboration-oxidation, which would lead to the corresponding primary alcohol, expanding the diol functionality of the parent molecule. Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, would result in the formation of a triol.
Halogenation of the vinyl group with agents like N-bromosuccinimide (NBS) or molecular bromine can introduce bromine atoms, which can be further substituted or eliminated to create additional unsaturation.
Table 1: Potential Functionalized Vinyl Derivatives
| Reagent(s) | Reaction Type | Product Functional Group |
|---|---|---|
| mCPBA | Epoxidation | Oxirane |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | Primary Alcohol |
| OsO₄, NMO | Dihydroxylation | Diol |
Investigation of Vinyl Polymerization Capabilities
The presence of a vinyl group suggests that 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol could serve as a monomer in polymerization reactions. Both free-radical and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed.
The polymerization of such a monomer would be influenced by the steric hindrance around the vinyl group and the presence of the hydroxyl and other alkene functionalities. The resulting polymer would possess pendant hydroxyl and alkene groups along its backbone, offering further sites for post-polymerization modification. The properties of the polymer, such as its glass transition temperature and solubility, would be dependent on the molar mass and the nature of any co-monomers used.
Variations in Hydroxyl Group Substituents
The two hydroxyl groups in the parent molecule are key sites for derivatization, allowing for the synthesis of esters, ethers, and acetals with modified physical and chemical properties.
Preparation of Mono- and Diesters
Esterification of the primary and tertiary hydroxyl groups can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The relative reactivity of the primary and tertiary alcohols would likely allow for selective mono-esterification under controlled conditions, with the primary hydroxyl group being more reactive.
The use of different acylating agents would yield a variety of esters, from simple acetates to more complex, long-chain fatty acid esters. These modifications would significantly alter the polarity and lipophilicity of the molecule.
Table 2: Representative Ester Derivatives
| Acylating Agent | Catalyst | Expected Product |
|---|---|---|
| Acetic Anhydride | Pyridine | Mono- or Diacetate |
| Benzoyl Chloride | Triethylamine | Mono- or Dibenzoate |
Synthesis of Ethers and Acetals
The hydroxyl groups can also be converted into ethers through reactions such as the Williamson ether synthesis, involving deprotonation with a strong base followed by reaction with an alkyl halide. This would allow for the introduction of a wide range of alkyl or aryl groups.
Reaction with aldehydes or ketones in the presence of an acid catalyst could lead to the formation of cyclic acetals, particularly if the geometry of the molecule allows for the two hydroxyl groups to come into proximity. The formation of acetals serves as a common protecting group strategy in multi-step syntheses.
Alteration of the Alkene Position and Geometry
The internal double bond in the hexene backbone presents opportunities for isomerization reactions, which could alter its position and stereochemistry. Acid-catalyzed isomerization could potentially lead to a shift of the double bond to a thermodynamically more stable position, possibly in conjugation with the ethenyl group if a suitable pathway exists.
Synthesis of Positional and Geometric Isomers
There is no available literature detailing the synthetic routes for obtaining positional and geometric isomers of this compound. General principles of organic synthesis suggest that variations in starting materials and reaction conditions could yield isomers such as those with the ethenyl group at a different position or with a Z-configuration of the double bond. However, without specific experimental data, any proposed synthetic scheme would be purely hypothetical.
Comparative Reactivity Studies of Isomeric Diols
Due to the lack of synthesized and isolated isomers, no comparative studies on their reactivity have been published. Such studies would typically involve comparing the rates and outcomes of reactions such as oxidation, esterification, or etherification to understand how the positions of the functional groups influence the diol's chemical behavior.
Applications in Advanced Materials and Chemical Technologies
Building Block for Polymer Synthesis
The presence of both a vinyl group and hydroxyl functionalities makes 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol a prime candidate for polymerization reactions.
The ethenyl (vinyl) group can readily participate in addition polymerization. This could allow it to act as a monomer or comonomer in the synthesis of specialty elastomers with tailored properties. The bulky dimethylhexane diol backbone would likely impart flexibility and specific thermal characteristics to the resulting polymer. Furthermore, the two hydroxyl groups can react with isocyanates to form polyurethanes or with epoxides to create epoxy resins, positioning it as a key component in thermosetting resin formulations.
The difunctional nature of this diol, combined with the reactivity of the vinyl group, allows it to act as a potent cross-linking agent. During polymerization, the vinyl group can incorporate into a growing polymer chain, while the hydroxyl groups remain available for subsequent reactions, such as esterification or urethane formation. This dual reactivity would enable the formation of robust, three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and solvent resistance of the material.
Intermediate in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients
The multiple functional groups of this compound could be selectively modified, making it a valuable intermediate in multi-step organic synthesis. The alkene and hydroxyl groups offer sites for a variety of chemical transformations, potentially leading to the synthesis of complex molecules with applications as fine chemicals or as scaffolds for active pharmaceutical ingredients (APIs). The specific stereochemistry of the diol could also be exploited to introduce chirality into target molecules.
Exploration as a Component in Novel Solvent Systems and Formulations (e.g., polyhydroxy solvents)
As a diol, this compound possesses the capacity for hydrogen bonding, suggesting its potential use as a component in novel solvent systems. Its inclusion in formulations could influence viscosity, polarity, and solvency for specific applications. As a polyhydroxy compound, it could contribute to the formation of deep eutectic solvents or act as a functional additive in coatings, adhesives, and sealants.
Development of Surface Modifiers and Adhesion Promoters
The hydroxyl groups in this compound can form strong interactions with inorganic surfaces, such as glass, metals, and metal oxides. This property, combined with the reactive vinyl group, makes it a candidate for development as a surface modifier or adhesion promoter. It could be used to functionalize surfaces, improving the compatibility and bonding between organic polymers and inorganic substrates in composite materials.
Future Research Directions and Emerging Methodologies
Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production
There is no available research detailing the use of enzymes or biocatalytic processes for the synthesis of 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol.
Flow Chemistry and Continuous Processing for Scalable Synthesis
No published studies were found that apply flow chemistry or continuous processing techniques to the synthesis of this compound. While flow chemistry offers significant advantages for chemical manufacturing, its application to this specific diol has not been reported. mdpi.com
Data-Driven Discovery and Machine Learning for Reaction Optimization
The use of data-driven discovery, machine learning, or artificial intelligence to optimize the synthesis of this compound is not documented in the current body of scientific literature.
Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
There is no information available on the use of advanced in-situ spectroscopic techniques for monitoring the synthesis of this compound in real-time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
